molecular formula C₁₃H₁₆O₁₀ B1140213 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose CAS No. 53958-20-6

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose

Cat. No.: B1140213
CAS No.: 53958-20-6
M. Wt: 332.26
InChI Key:
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Description

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₆O₁₀ and its molecular weight is 332.26. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Complex Carbohydrates : 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose is used in the practical synthesis of complex carbohydrates, including various O-β-d-mannopyranosyl and O-α-d-mannopyranosyl compounds (Betaneli et al., 1980).

  • Artifact in Carbohydrate Analysis : This compound has been identified as an artifact produced during carbohydrate analysis, indicating its formation under certain analytical conditions (Manna et al., 1993).

  • Structural Studies : It has been involved in studies to understand the structural properties of D-mannopyranosyl rings with O-acetyl side-chains, contributing to the knowledge of carbohydrate chemistry (Turney et al., 2019).

  • Precursor in Radiopharmaceutical Synthesis : This compound has been used as a precursor in the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, which is further utilized in the production of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), a key molecule in PET imaging (Toyokuni et al., 2004).

  • Development of Synthetic Protocols : Research has been conducted to develop effective synthetic protocols for various mannosyl donors, which are crucial for the synthesis of polysaccharides and glycoproteins, where this compound can be a key intermediate (Picard & Crich, 2013).

  • Microwave-Assisted Synthesis : This compound has been synthesized using microwave-assisted methods, demonstrating an innovative approach to improve the efficiency of its production (Wang We, 2014).

Mechanism of Action

The exact mechanism of action of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is not clear from the available literature. However, it is known that carbohydrates play a crucial role in various biological processes, including cell-cell recognition and immune response .

Properties

IUPAC Name

[(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYSWHGJPLCVAV-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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